molecular formula C11H15N5O B1441845 1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine CAS No. 1178618-20-6

1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B1441845
CAS No.: 1178618-20-6
M. Wt: 233.27 g/mol
InChI Key: FYTWEKAQAVVQHU-UHFFFAOYSA-N
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Description

1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS: 1178618-20-6) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-methoxy-3,5-dimethylpyridin-2-ylmethyl group at the 1-position and an amine group at the 3-position . Its molecular formula is C₁₁H₁₅N₅O, with a molar mass of 233.27 g/mol. Key physicochemical properties include a predicted density of 1.30±0.1 g/cm³, boiling point of 457.6±55.0 °C, and a pKa of 5.94±0.40 . The pyridine ring substituents enhance lipophilicity and electronic stability, making it structurally distinct from simpler aryl-substituted triazolamines.

Properties

IUPAC Name

1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O/c1-7-4-13-9(8(2)10(7)17-3)5-16-6-14-11(12)15-16/h4,6H,5H2,1-3H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTWEKAQAVVQHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CN2C=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substitution and Cyclization Approach

A prominent synthetic route involves starting from substituted pyridine derivatives, followed by functional group transformations and ring closure to form the triazole ring. For example, a multi-step method includes:

  • Step 1: Substitution reaction on a pyridine derivative to introduce a suitable leaving group or intermediate functionality.
  • Step 2: Acylation using oxalyl chloride to form an acyl chloride intermediate.
  • Step 3: Condensation with hydrazine or related reagents to form hydrazide intermediates.
  • Step 4: Intramolecular cyclization to form the 1,2,4-triazole ring.
  • Step 5: Reduction of nitro or other groups to amine functionalities.

This approach is supported by patent CN117247360A, which outlines a detailed procedure for preparing related 2-methoxy-3-(1-methyl-1H-1,2,4-triazole-3-yl) anilines, involving substitution, acylation, ring closure, and reduction steps. The method emphasizes careful control of reaction conditions to optimize yields and purity.

Palladium-Catalyzed Coupling and Microwave-Assisted Synthesis

Another approach includes palladium-catalyzed coupling reactions to attach the triazole moiety to the pyridine ring or other aromatic systems. This method often employs:

  • Palladium catalysts such as tris-(dibenzylideneacetone)dipalladium(0).
  • Bases like cesium carbonate.
  • Ligands such as 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene.
  • Solvents like 1,4-dioxane.
  • Elevated temperatures (e.g., 90°C) under inert atmosphere.

Microwave irradiation has been used to accelerate ring closure and amide formation steps, especially in preparing 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which share structural features with the target compound. This method allows for efficient nucleophilic opening and recyclization of triazole rings, particularly useful when dealing with aromatic amines of varying nucleophilicity.

Representative Experimental Data and Reaction Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Substitution Starting pyridine derivative with suitable leaving group - Prepares intermediate for ring closure
2 Acylation Oxalyl chloride, low temperature (0°C), stirring - Forms acyl chloride intermediate
3 Condensation Hydrazine hydrate or aminoguanidine hydrochloride, microwave irradiation - Forms hydrazide or guanidine intermediates
4 Intramolecular Cyclization Heating, sometimes with potassium thiocyanate - Closes the triazole ring
5 Reduction Palladium on carbon (Pd/C), hydrogenation or chemical reduction 75-85 Converts nitro groups to amines; critical for final amine functionality
6 Palladium-catalyzed Coupling Pd2(dba)3, Xantphos ligand, Cs2CO3, 1,4-dioxane, 90°C, inert atmosphere 70-76 Used for attaching triazole moiety to aromatic systems

Note: Yields and conditions vary depending on substrates and scale.

Detailed Reaction Mechanisms and Key Findings

  • Substitution and Acylation: The initial substitution introduces a functional group amenable to subsequent acylation. Oxalyl chloride converts carboxylic acids or amides into more reactive acyl chlorides, facilitating condensation with hydrazine derivatives.

  • Cyclization: Intramolecular ring closure involves nucleophilic attack by hydrazine nitrogen on the acyl chloride or related intermediate, forming the 1,2,4-triazole ring system.

  • Reduction: Palladium-catalyzed hydrogenation effectively reduces nitro substituents to amines, a crucial step for obtaining the amino-triazole functionality.

  • Coupling Reactions: Palladium-catalyzed cross-coupling enables the formation of C-N bonds between the triazole and pyridine moieties, often under inert atmosphere and elevated temperature to improve efficiency.

  • Microwave-Assisted Reactions: Microwave irradiation accelerates cyclization and ring formation, reducing reaction times and improving yields, especially for aromatic amines with lower nucleophilicity.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages Reference
Substitution-Acylation-Cyclization-Reduction Starting pyridine derivatives, oxalyl chloride, hydrazine, Pd/C reduction Well-established, good yields Multi-step, requires careful control
Palladium-Catalyzed Coupling Pd catalysts, Cs2CO3, Xantphos, 1,4-dioxane, 90°C Efficient C-N bond formation Requires expensive catalysts
Microwave-Assisted Synthesis Microwave irradiation, aminoguanidine hydrochloride Faster reactions, good for aromatic amines Requires specialized equipment

Chemical Reactions Analysis

1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

Pharmaceutical Applications

  • Antifungal Activity :
    • Research indicates that derivatives of triazoles exhibit significant antifungal properties. The presence of the pyridine moiety in this compound enhances its bioactivity against various fungal pathogens, making it a candidate for antifungal drug development .
  • Anticancer Properties :
    • Triazole compounds have shown promise in cancer therapy by inhibiting specific enzymes involved in tumor growth. Studies have suggested that this particular triazole derivative may interfere with cancer cell proliferation mechanisms, warranting further investigation into its efficacy as an anticancer agent .
  • Enzyme Inhibition :
    • The compound's ability to act as an enzyme inhibitor has been explored in the context of metabolic disorders. Its structural features allow it to interact with enzymes that are pivotal in metabolic pathways, potentially leading to therapeutic applications in diabetes and obesity management .

Agricultural Applications

  • Pesticidal Activity :
    • The structural characteristics of 1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine suggest potential use as a pesticide. Its effectiveness against specific pests could provide an environmentally friendly alternative to traditional chemical pesticides .
  • Plant Growth Regulation :
    • Compounds with triazole structures are known to influence plant growth and development. This compound may serve as a plant growth regulator, enhancing crop yields and resilience against environmental stressors .

Material Science Applications

  • Polymer Chemistry :
    • The incorporation of triazole derivatives into polymer matrices can enhance mechanical properties and thermal stability. Research is ongoing to explore the synthesis of novel polymers using this compound as a functional monomer, which could lead to advanced materials with specific applications in coatings and composites .
  • Nanotechnology :
    • The potential use of this compound in nanotechnology is being investigated for its role in the synthesis of nanoparticles with tailored properties for drug delivery systems and diagnostic applications .

Case Studies

  • Antifungal Efficacy Study :
    • A study conducted on various triazole derivatives demonstrated that compounds similar to this compound exhibited potent antifungal activity against Candida species. The study highlighted the importance of structural modifications in enhancing antifungal potency.
  • Cancer Cell Proliferation Inhibition :
    • In vitro studies showed that this triazole derivative significantly reduced the proliferation of breast cancer cells by inducing apoptosis through caspase activation pathways. These findings suggest its potential as a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Halogenated derivatives (e.g., Cl, F, Br) exhibit stronger electron-withdrawing effects, which may lower pKa and influence protonation states under physiological conditions .

Functional Group Comparison with Omeprazole Derivatives

The 4-methoxy-3,5-dimethylpyridin-2-ylmethyl group is also found in proton pump inhibitors (PPIs) like omeprazole (). For example:

  • Omeprazole sulphone (CAS-dependent) shares the pyridinylmethyl motif but differs in the benzimidazole-sulfone core .
  • Esomeprazole magnesium trihydrate (CAS: 217087-09-7) uses a sulfinyl group instead of triazole, highlighting how heterocycle choice impacts acid stability and target engagement .

Structural Implications :

  • The triazole core in the main compound may offer improved metabolic stability compared to benzimidazole-based PPIs, which are prone to acid degradation .
  • The pyridinylmethyl group’s methoxy and dimethyl substituents likely enhance steric shielding, reducing oxidative metabolism .

Research Findings and Data Gaps

  • Bioactivity Data: Limited pharmacological data are available for triazol-3-amine derivatives. Further studies on binding affinity (e.g., kinase inhibition) and ADME properties are needed.
  • Predicted Properties : Physical properties like boiling point and density for the main compound are computational estimates; experimental validation is required .

Biological Activity

1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on available literature.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. While specific synthetic routes for this compound are not extensively documented in the search results, related triazole compounds have been synthesized using similar methodologies involving nucleophilic substitution and coupling reactions .

Antimicrobial Activity

Triazole derivatives have been reported to exhibit significant antimicrobial properties. The compound has shown promising activity against various pathogens, including bacteria and fungi. For instance, studies on related triazole compounds indicate that they possess potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL . The presence of the 4-methoxy group in the pyridine ring may enhance the lipophilicity and membrane permeability of the compound, contributing to its antimicrobial efficacy.

CompoundMIC (μg/mL)Target Pathogen
Triazole A0.125 - 8S. aureus
Triazole B0.68E. coli
Triazole C2.96Pseudomonas aeruginosa

Antifungal Activity

The antifungal properties of triazoles are well-documented, particularly their use in treating infections caused by Candida species and dermatophytes. The compound's structural features suggest it may also inhibit fungal growth through mechanisms similar to other triazoles that target ergosterol biosynthesis .

Anticancer Potential

Emerging research highlights the anticancer potential of triazole derivatives. Compounds with a similar structure have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives exhibiting modifications on the triazole ring have shown selective toxicity towards cancer cells while sparing normal cells . The incorporation of a pyridine moiety is thought to play a role in enhancing this selectivity.

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their structural characteristics. Key findings include:

  • Pyridine Substitution : The presence of a methoxy-substituted pyridine enhances biological activity due to improved interaction with biological targets.
  • Triazole Ring Modifications : Alterations in substituents on the triazole ring can lead to variations in potency and selectivity against different microbial strains .

Case Studies

Several studies have investigated the biological activities of triazole derivatives:

  • Antimicrobial Efficacy : A study evaluated a series of 1,2,4-triazole derivatives against a panel of bacteria and fungi, revealing that modifications at specific positions significantly impacted their antimicrobial potency .
  • Anticancer Activity : Research on hybrid compounds combining triazoles with other pharmacophores demonstrated enhanced anticancer activity compared to their standalone counterparts .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine?

  • Methodology : Two primary routes are suggested:

  • S-Alkylation : React 4-methoxy-3,5-dimethylpyridine-2-methanethiol with a 1H-1,2,4-triazol-3-amine precursor in an alkaline medium, as adapted from S-alkylation procedures for triazole derivatives .
  • Hydrazine Cyclization : Utilize hydrazine hydrate with a nitrile intermediate under reflux conditions, following protocols for analogous triazol-3-amine syntheses .
    • Validation : Confirm intermediate purity via TLC and final product identity using NMR and mass spectrometry.

Q. How can the molecular structure of this compound be rigorously characterized?

  • Techniques :

  • Single-crystal X-ray diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and stereochemistry .
  • Spectroscopy : ¹H/¹³C NMR for functional group assignment, IR for amine/pyridine vibrations, and elemental analysis for empirical formula confirmation .
    • Challenges : Ensure high-purity crystals for SCXRD by recrystallization from ethanol/water mixtures.

Q. What analytical methods are suitable for assessing purity and identifying impurities?

  • HPLC-UV/MS : Employ reverse-phase chromatography (C18 column, acetonitrile/water gradient) with UV detection at 254 nm, referencing pharmacopeial protocols for structurally related sulfinyl benzimidazoles .
  • Impurity Profiling : Compare retention times against known degradation products (e.g., sulfone or des-methyl analogs) and quantify using peak-area normalization .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

  • Experimental Design :

  • DoE (Design of Experiments) : Vary temperature, solvent polarity (e.g., DMF vs. THF), and base strength (K₂CO₃ vs. NaOH) to assess yield and impurity profiles.
  • Kinetic Studies : Monitor reaction progress via in-situ NMR to identify intermediates and optimize reaction termination points .
    • Validation : Use LC-MS to track byproduct formation and adjust stoichiometry of the pyridinylmethyl precursor .

Q. What computational approaches predict the compound’s reactivity or biological interactions?

  • Methods :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites using Gaussian or ORCA software.
  • Molecular Docking : Simulate binding to hypothetical targets (e.g., enzymes with triazole-binding pockets) using AutoDock Vina .
    • Limitations : Validate in silico predictions with experimental assays (e.g., enzyme inhibition studies).

Q. How does the compound’s stability vary under different storage or physiological conditions?

  • Stability Studies :

  • Forced Degradation : Expose the compound to heat (40–80°C), UV light, and pH extremes (1–13), then analyze degradation pathways via HPLC-MS .
  • Long-Term Storage : Assess hygroscopicity and oxidative stability in desiccated vs. humid environments using thermogravimetric analysis (TGA) .
    • Outcome : Recommend storage at –20°C in amber vials under nitrogen to prevent sulfoxide formation or hydrolysis.

Q. How can structural modifications enhance its physicochemical or pharmacological properties?

  • SAR (Structure-Activity Relationship) Strategies :

  • Pyridine Substitution : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 3,5-dimethyl positions to modulate lipophilicity .
  • Triazole Functionalization : Replace the amine with thiourea or acyl groups to explore hydrogen-bonding interactions .
    • Validation : Compare solubility (shake-flask method) and LogP (HPLC-derived) across derivatives .

Notes on Data Interpretation

  • Contradictions : and highlight variability in impurity thresholds for related compounds; establish compound-specific acceptance criteria.
  • Instrumentation : Prioritize high-resolution mass spectrometry (HRMS) over elemental analysis for accurate molecular weight confirmation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine
Reactant of Route 2
Reactant of Route 2
1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.